molecular formula C15H14FNO3 B8357128 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8357128
M. Wt: 275.27 g/mol
InChI Key: QXYHJWBBYNDQIL-UHFFFAOYSA-N
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Patent
US04180584

Procedure details

To a solution consisting of 42.71 gm. (0.139 mole) of the dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid (prepared in Part A, above) and 900 ml. tetrahydrofuran is added 31.3 gm. (0.28 mole) potassium tert-butoxide. This reaction mixture is heated at the reflux temperature for four and one half (41/2) hours. It is allowed to cool. It is then chilled in ice and 225 ml. of 2.5 N aqueous acetic acid is added. The organic layer that forms is recovered and diluted with 750 ml. benzene. The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, with water, and finally with brine. The solvents are then removed by evaporation under reduced pressure to give 35.6 gm. (93% yield) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone as a gum.
[Compound]
Name
dimethyl ester
Quantity
0.139 mol
Type
reactant
Reaction Step One
Name
4-(p-fluorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.28 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 41/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:19]#[N:20])([CH2:14][CH2:15][C:16]([OH:18])=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.O1CCC[CH2:22]1.CC(C)([O-])C.[K+]>C(O)(=O)C>[C:11]([CH:10]1[CH2:9][C:8]([C:19]#[N:20])([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH2:14][CH2:15][C:16]1=[O:18])([O:13][CH3:22])=[O:12] |f:2.3|

Inputs

Step One
Name
dimethyl ester
Quantity
0.139 mol
Type
reactant
Smiles
Step Two
Name
4-(p-fluorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.28 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
( 41/2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
It is then chilled in ice
CUSTOM
Type
CUSTOM
Details
The organic layer that forms is recovered
ADDITION
Type
ADDITION
Details
diluted with 750 ml
WASH
Type
WASH
Details
The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, with water
CUSTOM
Type
CUSTOM
Details
The solvents are then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 35.6 gm

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC=C(C=C1)F)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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